Melittin

Description

Origin and Biological Significance within Hymenopteran Venoms

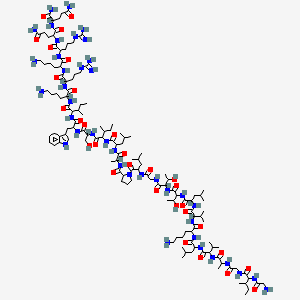

Melittin (B549807) is a principal component of the venom from the European honey bee, Apis mellifera, constituting approximately 40-60% of the venom's dry weight. ontosight.ainih.govscialert.netresearchgate.nettaylorandfrancis.com It is a cationic linear peptide composed of 26 amino acid residues. nih.govtaylorandfrancis.comnih.govfrontiersin.org The sequence is GIGAVLKVLTTGLPALISWIKRKRQQ-NH2. researchgate.netnih.gov this compound is synthesized as an inactive precursor, pre-prothis compound, in the bee's venom gland, which is subsequently processed to its active form. frontiersin.orgtudublin.ie

Hymenopteran venoms, including that of Apis mellifera, are complex mixtures of peptides, proteins, enzymes, and other small molecules that have evolved primarily for defense and prey capture. scialert.nettudublin.ienih.gov Within this context, this compound is a key bioactive component responsible for many of the immediate effects of a bee sting, including pain and inflammation. nih.govscialert.nettaylorandfrancis.com Its biological significance in the venom lies in its potent lytic activity, which helps to deter predators and subdue prey. nih.gov

This compound as a Multifaceted Bioactive Peptide for Research Endeavors

This compound's structure, particularly its amphipathic nature with a hydrophobic N-terminus and a hydrophilic C-terminus, allows it to interact strongly with cell membranes. nih.govfrontiersin.orgtudublin.ieresearchgate.net This interaction is central to many of its observed biological activities, making it a subject of extensive research. nih.govresearchgate.net

Research endeavors have explored a wide array of this compound's properties, including its antimicrobial, antiviral, anti-inflammatory, and anticancer effects. ontosight.ainih.govresearchgate.netfrontiersin.orgtudublin.iefrontiersin.org Its ability to disrupt cell membranes and form pores has been a primary focus of study. nih.govtudublin.ie Beyond direct membrane lysis, this compound has been shown to influence various intracellular signaling pathways. frontiersin.orgtudublin.iemdpi.com

Key research findings highlight this compound's activity against a range of microorganisms, including bacteria, fungi, and viruses. ontosight.aifrontiersin.org In the context of cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines, including those from breast, lung, colorectal, gastric, hepatic, and bladder cancers, often inducing apoptosis. taylorandfrancis.comnih.govresearchgate.netfrontiersin.org Studies have also investigated its anti-inflammatory mechanisms, showing its ability to suppress pro-inflammatory mediators and pathways like NF-κB. ontosight.aifrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov

Here is a table summarizing some of the reported biological activities of this compound:

| Biological Activity | Description |

| Hemolysis | Disruption and lysis of red blood cells. ontosight.ainih.gov |

| Antimicrobial | Activity against bacteria, fungi, and viruses. ontosight.aifrontiersin.orgfrontiersin.org |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and pathways (e.g., NF-κB). ontosight.aifrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov |

| Anticancer | Cytotoxicity and induction of apoptosis in various cancer cells. ontosight.aitaylorandfrancis.comnih.govresearchgate.netfrontiersin.org |

| Anti-biofilm | Reduction or inhibition of biofilm formation. nih.govtudublin.ie |

Evolution of Research Perspectives on this compound's Biological Activities

The scientific investigation into this compound's biological activities has evolved significantly since its initial description. Initially, research primarily focused on its role as a potent lytic factor and its contribution to the pain associated with bee stings. Early studies characterized its structure and its ability to interact with lipid bilayers and cause hemolysis. nih.govtudublin.ie

As research techniques advanced, the perspective broadened to explore this compound's effects at a molecular and cellular level. This led to the discovery of its diverse pharmacological properties beyond simple membrane disruption. The focus shifted to understanding its mechanisms of action in various biological processes, such as inflammation and immune responses. mdpi.comnih.gov

More recent research has heavily concentrated on the therapeutic potential of this compound, particularly in the fields of infectious diseases and cancer. ontosight.aiscialert.netresearchgate.netfrontiersin.org This evolution has been driven by the need for new antimicrobial and anticancer agents. Current perspectives involve detailed investigations into specific molecular targets and signaling pathways modulated by this compound. frontiersin.orgtudublin.iefrontiersin.orgmdpi.com Furthermore, research is exploring strategies to potentially enhance its specificity and reduce off-target effects, although discussions on overcoming limitations like cytotoxicity fall outside the scope of this article. nih.govresearchgate.netfrontiersin.org The use of this compound as a model peptide for studying membrane interactions has also remained a consistent area of biophysical research. nih.govresearchgate.net

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-JFTDCZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046261 | |

| Record name | Melittin (honeybee) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20449-79-0, 37231-28-0 | |

| Record name | Forapin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin (honeybee) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Melittin Action

Mechanisms of Membrane Interaction and Permeabilization

Melittin (B549807) is known to interact with biological membranes, leading to permeabilization and, at higher concentrations, cell lysis. This process involves complex interactions with the phospholipid bilayer.

Pore Formation and Phospholipid Bilayer Disruption

This compound, as an amphipathic peptide, interacts with the lipid bilayer of cell membranes. Studies using synthetic vesicles have provided significant insights into its activity, although some questions remain. nih.gov The lytic effect of this compound is linked to its ability to disrupt the plasma membrane by inserting into phospholipid bilayers. nih.gov This insertion can lead to increased membrane permeability and ultimately cell death. mdpi.com

The mechanism of pore formation by this compound is often described by a two-step model. mdpi.compnas.org In this model, at low concentrations, the peptide initially binds to the bilayer surface in a conformation parallel to the membrane. mdpi.compnas.org As the concentration increases, this compound can transition to a perpendicular orientation, inserting into the hydrophobic core of the membrane and leading to pore formation. mdpi.compnas.org However, a variation to this model suggests that parallel surface binding and direct insertion might be competing processes rather than a sequential transition. mdpi.com

Numerous studies confirm that surface binding, membrane disruption, and pore formation are interdependent and influenced by factors such as membrane lipid composition, peptide concentration, peptide-lipid ratio, pH, ionic strength, and local membrane curvature. mdpi.com At micromolar concentrations, this compound can induce stable pores that allow the transmembrane leakage of molecules up to tens of kilodaltons. pnas.org At even higher concentrations, this compound can act like a detergent, causing membranes to disintegrate. pnas.org

Computational studies, including molecular dynamics simulations, have provided atomic-level details of this compound's membrane disruption mechanism. These simulations indicate the formation of an ion-permeable water pore through collective membrane perturbation by bound peptides. acs.orgresearchgate.net The positively charged residues of this compound can act as "anchors" and disrupt the membrane, contributing to cell lysis. acs.orgresearchgate.net Analysis of lipid tail order parameters suggests localized membrane perturbation and bilayer thinning in the vicinity of the aqueous cavity. acs.orgresearchgate.net The reorientation of local lipids and peptide helices can line the surface of the penetrating aqueous phase, supporting a toroidal pore mechanism over a barrel-stave mechanism. acs.orgresearchgate.net

The formation of transient pores induced by this compound and subsequent re-sealing has been observed in bacterial membranes. mdpi.com A variant of the carpet model suggests that permeabilization by cationic amphipathic peptides can be transient and stochastic. mdpi.com Peptides accumulate on the bilayer surface, creating an asymmetry in peptide concentration, mass, charge, and surface pressure across the bilayer. mdpi.com

Research using giant unilamellar vesicles (GUVs) has shown that this compound binding invariably expands the surface area of the lipid vesicle before molecular leakage occurs. pnas.org Stable permeabilization to small dye molecules was observed at high peptide-to-lipid ratios, exceeding 1:45. nih.gov

Interaction with Biological Membranes and Subsequent Lysis

This compound acts as a non-specific lytic peptide with broad-spectrum activity against eukaryotic cells. nih.gov Its lytic effect arises from its ability to disrupt the plasma membrane by inserting into phospholipid bilayers. nih.gov A characteristic action of this compound is hemolysis, as erythrocyte membranes are abundant in target animals. nih.gov In monomeric form, this compound binds to erythrocyte cell membranes and induces rapid partial release of hemoglobin even at submicromolar concentrations. nih.gov

Studies on human red blood cell membranes have shown that this compound binds with an apparent dissociation constant of 3 x 10(-8) M and a maximum binding capacity of 1.8 x 10(7) molecules/cell. nih.gov Lysis can be observed when about 1% of the this compound binding sites are occupied, with progressively greater lysis occurring as more sites are occupied. nih.gov Fifty percent lysis occurs with approximately 2 x 10(6) molecules bound per cell membrane. nih.gov The lysis proceeds rapidly initially but then slows and stops, with no further lysis occurring after one hour of exposure. nih.gov This graded lysis is due to the complete lysis of some cells. nih.gov

This compound interaction with mammalian cells can cause plasma membrane disruption. nih.gov For example, in vitro treatment of gastrointestinal epithelial cell lines with this compound results in loss of plasma membrane integrity even at low concentrations. nih.gov this compound's amphiphilic nature facilitates its penetration of the phospholipid bilayer of mammalian cells, leading to the leakage of intracellular contents. researchgate.net Its six positive charges enhance preferential binding to tumor cell membranes over normal ones. researchgate.net

The mechanism by which this compound sterilizes bacteria is not fully understood, but experimental and computational studies suggest that insertion into bacterial cytoplasmic membranes is a prerequisite for permeabilization and subsequent cell death by membrane disruption. nih.gov

Intracellular Signaling Pathway Modulation

Beyond its direct membrane effects, this compound also modulates various intracellular signaling pathways, influencing processes such as cell cycle progression and programmed cell death. mdpi.com

Regulation of Cell Cycle Progression

This compound has been shown to inhibit cell proliferation and delay cell cycle progression. nih.gov In certain cell lines, this compound can induce cell cycle arrest. plos.orgnih.gov For example, in HepG2 hepatocellular carcinoma cells, this compound significantly enhanced the percentage of cells in the G0/G1 phase while reducing the number of cells in the S phase. plos.orgresearchgate.net This suggests that this compound interferes with the G1 to S phase progression. plos.orgresearchgate.net

The mechanisms underlying this cell cycle arrest involve the downregulation of key regulatory molecules. In HepG2 cells, this compound treatment markedly reduced the expression of Cyclin D1 and CDK4, which are involved in G1 cell cycle progression. plos.orgresearchgate.net This downregulation suggests that this compound inhibits cell proliferation by inducing G1 cell cycle arrest. plos.orgresearchgate.net

However, some studies in other cell types, such as Lewis lung carcinoma cells, have indicated that this compound treatment at certain concentrations (0.1 - 2 µg/ml) did not directly cause cell cycle arrest. oncotarget.com This suggests that the effect of this compound on cell cycle progression may be cell type and concentration dependent.

Induction of Programmed Cell Death Pathways

This compound is known to induce programmed cell death, including apoptosis and necrosis, in various cell types, particularly cancer cells. mdpi.commdpi.comnih.gov

Apoptosis and Necrosis Pathways

This compound can induce apoptosis through various pathways. mdpi.commdpi.comresearchgate.net Studies have demonstrated this compound's ability to modulate both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway in cancer cells. mdpi.comresearchgate.netresearchgate.net

In human leukemia cells, this compound has been shown to induce apoptosis via the intrinsic/mitochondrial pathway. mdpi.com This involves a dose-dependent decrease in mitochondrial membrane potential. mdpi.com this compound is also involved in the mitochondria- and caspase-dependent apoptotic pathway, disrupting mitochondrial membrane potential and inducing calcium release from the endoplasmic reticulum and its accumulation in mitochondria. mdpi.com

This compound can activate caspase enzymes, which are key mediators of apoptosis. mdpi.commdpi.com Studies have shown that this compound induces caspase-3 activation, and caspase-3 can degrade anti-apoptotic markers. mdpi.com Increased caspase cascade protein levels have been observed with increasing this compound concentration, accompanying cell apoptosis. mdpi.com this compound has been shown to enhance the activities of caspase-3 and -9 in melanoma cells, leading to caspase-dependent apoptosis. mdpi.com

Research also indicates that this compound can induce apoptosis by regulating key cancer-related signaling pathways. nih.govresearchgate.net For instance, in bladder cancer cells, this compound induces apoptosis by modulating these pathways. nih.gov In hepatocellular carcinoma cells, this compound can induce apoptosis by activating the Ca2+/calmodulin-dependent protein kinase-II, transforming growth factor-beta-activated kinase-1, and c-Jun N-terminal kinase (CAMKII-TAK1-JNK/p38) signaling pathway. researchgate.net this compound is also capable of sensitizing tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-resistant hepatocellular carcinoma cells to TRAIL-induced apoptosis, likely through activating the CAMKII-TAK1-JNK/p38 pathway and blocking the IκBα kinase-NFκB pathway. researchgate.net

In ovarian cancer cells, this compound can induce apoptotic cell death by inhibiting the JAK2/STAT3 pathway and increasing the expression of death receptors DR3, DR4, and DR6. researchgate.net In leukemic U937 cells, apoptosis is induced through downregulating Akt signaling pathways and the downregulation of Bcl-2. researchgate.net In colorectal cancer cells, this compound induces apoptosis through the mitochondrial pathway, promoting reactive oxygen species (ROS) production, increasing mitochondrial membrane permeability, releasing mitochondrial apoptosis-related factors, and activating caspase-dependent and caspase-independent apoptotic pathways. mdpi.com

While apoptosis is a primary mode of cell death induced by this compound, necrosis has also been reported. Some studies suggest that this compound may activate phospholipase A2 (PLA2) and cause necrosis in certain cell types, such as thymocytes, rather than apoptosis. spandidos-publications.com The specific cell death pathway induced by this compound can depend on factors such as cell type and concentration. nih.govspandidos-publications.com For example, in Trypanosoma cruzi parasites, this compound induced different cell death phenotypes, with autophagic cell death appearing to be the main mechanism in epimastigotes, while treated trypomastigotes appeared to be dying via an apoptotic mechanism. nih.gov

Computational analyses have suggested that this compound has the potential to disrupt critical protein-protein interactions within apoptotic pathways, leading to the activation of apoptosis and inhibition of cancer cell proliferation. mdpi.comresearchgate.netresearchgate.net

Caspase Activation Cascades (e.g., Caspase-3, Caspase-8, Caspase-9)

This compound has been shown to induce apoptosis in various cell types through the activation of caspase cascades. Studies have demonstrated that this compound treatment can lead to increased levels and activity of key caspases, including caspase-3, caspase-8, and caspase-9. For instance, in human leukemic U937 cells, this compound-induced apoptosis was accompanied by the activation of caspase-3. nih.gov The activation of caspase-3 is a critical step in the execution phase of apoptosis, leading to the degradation of various cellular proteins. mdpi.com Research in esophageal carcinoma cells also indicated that this compound treatment upregulated the expression of cleaved caspase-9, followed by an increase in cleaved caspase-3, suggesting the involvement of the mitochondrial apoptotic pathway. spandidos-publications.comnih.gov Similarly, studies on non-small-cell lung cancer (NSCLC) cells showed that this compound induced apoptosis along with a significant elevation of caspase-2 and Bax, and reduced Bcl-2 protein expression. dovepress.com The activation of caspase-9 is typically associated with the intrinsic, or mitochondrial, apoptotic pathway, while caspase-8 is primarily involved in the extrinsic, or death receptor-mediated, pathway. researchgate.netnih.gov this compound has been reported to activate both pathways depending on the cell type and context. plos.org Studies in ovarian cancer cells treated with this compound showed increased expression of death receptor downstream pro-apoptotic proteins, including caspase-3 and caspase-8, alongside the inhibition of JAK2/STAT3 phosphorylation and Bcl-2 expression. nih.gov The increase in cleaved caspase-9 can lead to the subsequent activation of downstream caspase-3. researchgate.net

Data on Caspase Activation by this compound:

| Cell Type | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Reference |

| Human leukemic U937 cells | Yes | Not specified | Not specified | nih.gov |

| Esophageal carcinoma cells | Yes | Not specified | Upregulated Cleaved | spandidos-publications.comnih.gov |

| NSCLC cells (NCI-H441) | Not specified | Not specified | Not specified | dovepress.com |

| Ovarian cancer cells (SKOV3) | Increased Cleaved | Not specified | Not specified | nih.gov |

| Ovarian cancer cells (PA-1) | Increased Cleaved | Increased Cleaved | Not specified | nih.gov |

| Human gastric cancer cells | Yes | Not altered | Not specified | nih.gov |

| Renal tubular epithelial cells | Yes | Yes | Yes | researchgate.net |

| Thyroid cancer TT cells | Yes | Not specified | Yes | spandidos-publications.com |

Modulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., Bax/Bcl-2 Ratio)

This compound influences the delicate balance between pro-apoptotic and anti-apoptotic proteins, a key regulatory point in the apoptotic pathway. A significant mechanism involves the modulation of the Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increase in the Bax/Bcl-2 ratio favors apoptosis. anatomyjournal.irresearchgate.net Research has consistently shown that this compound treatment leads to an increase in Bax expression and a decrease in Bcl-2 expression in various cancer cell lines, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. dovepress.comspandidos-publications.comanatomyjournal.irresearchgate.netmdpi.com For example, studies on renal tubular epithelial cells demonstrated that this compound-induced apoptosis was mediated by increasing the Bax/Bcl-2 ratio. anatomyjournal.irresearchgate.net Similarly, in human neuroblastoma cells, this compound inhibited the hydrogen peroxide-induced decrease of anti-apoptotic factor Bcl-2 expression and increase of pro-apoptotic factor Bax expression. mdpi.com In NSCLC cells, this compound treatment resulted in significant elevation of Bax and reduced Bcl-2 protein expression. dovepress.com An analog of this compound, TT-1, also showed the ability to induce apoptosis in human thyroid cancer cells by upregulating Bax and downregulating Bcl-2. spandidos-publications.com This modulation of Bcl-2 family proteins is a crucial step in the mitochondrial-dependent apoptosis pathway activated by this compound. spandidos-publications.com

Data on Bax and Bcl-2 Modulation by this compound:

| Cell Type | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |

| Renal tubular epithelial cells | Increased | Decreased | Increased | anatomyjournal.irresearchgate.net |

| Human neuroblastoma cells | Increased | Decreased | Not specified | mdpi.com |

| NSCLC cells (NCI-H441) | Elevated | Reduced | Not specified | dovepress.com |

| Prostate cancer cells | Increased | Decreased | Not specified | anatomyjournal.ir |

| Thyroid cancer TT cells | Upregulated | Downregulated | Not specified | spandidos-publications.com |

| Human leukemic U937 cells | Not specified | Downregulated | Not specified | nih.gov |

| Liver cancer cells (HepG2) | Upregulated | Downregulated | Not specified | mdpi.com |

| Ovarian cancer cells | Increased | Inhibited | Not specified | nih.govanatomyjournal.ir |

Interference with Oncogenic Signaling Networks

This compound has been shown to interfere with several signaling pathways that are commonly dysregulated in cancer, influencing processes such as proliferation, survival, angiogenesis, and metastasis.

Hypoxia-Inducible Factor (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Regulation

Hypoxia-inducible factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) are key regulators of angiogenesis, a process essential for tumor growth and metastasis. This compound has been demonstrated to suppress the expression and activity of both HIF-1α and VEGF. Studies in human cervical carcinoma cells showed that this compound decreased EGF-induced HIF-1α protein levels and significantly regulated angiogenesis. plos.orgnih.govnih.govresearchgate.net This inhibition of HIF-1α protein level was attributed to a shortened half-life induced by this compound. plos.orgnih.govnih.govresearchgate.net Mechanistically, this compound inhibited EGF-induced HIF-1α expression by suppressing the phosphorylation of ERK, mTOR, and p70S6K. plos.orgnih.govnih.govresearchgate.net Furthermore, this compound blocked the EGF-induced DNA binding activity of HIF-1α and the secretion of VEGF. plos.orgnih.govnih.govresearchgate.net Chromatin immunoprecipitation assays revealed that this compound reduced the binding of HIF-1α to the VEGF promoter HRE region, thereby inhibiting VEGF expression. plos.orgnih.govnih.govresearchgate.net this compound has also been shown to reduce the production of VEGF, PGE2, and COX-2, targeting multiple aspects of angiogenic signaling. tudublin.ie In liver cancer, this compound reduced HIF-1 levels, repressing p-Akt, VEGF, and MMP-2/9 levels, suggesting it may prevent hypoxia-induced VM development and EMT by blocking the HIF-1/Akt pathway. mdpi.com

Data on this compound's Effect on HIF-1α and VEGF:

| Cell Type | HIF-1α Level | VEGF Secretion/Expression | Mechanism | Reference |

| Human cervical carcinoma cells | Decreased | Suppressed | Inhibits ERK, mTOR, p70S6K phosphorylation; Blocks HIF-1α DNA binding | plos.orgnih.govnih.govresearchgate.net |

| Liver cancer cells | Reduced | Repressed | Blocking HIF-1/Akt pathway | mdpi.com |

| Various cancer cells | Blocked DNA binding, shortened half-life | Reduced production | Inhibition of ERK and mTOR/p70S6K pathways | tudublin.ieresearchgate.net |

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is frequently observed in cancer. tudublin.ie this compound has been shown to modulate the NF-κB pathway, primarily through inhibition. This compound treatment can prevent the transcription of NF-κB and impede NF-κB DNA binding activity by suppressing IκB release and p50 translocation into the nucleus. frontiersin.org this compound's mechanism of action includes the suppression of NF-κB activity by inhibiting IκB kinases (IKKα and IKKβ), reducing IκB phosphorylation, and preventing p50 translocation into the nucleus. frontiersin.org These actions lead to decreased expression of pro-inflammatory genes. frontiersin.org this compound inhibits the NF-κB pathway by reducing MMP-9 expression in human cancer cell lines. tudublin.ie It can also inhibit the transcription of inflammatory cytokines like IL-6, IL-1β, and TNF-α triggered by LPS. frontiersin.org this compound has been shown to inhibit NF-κB signaling in various contexts, including in hepatic stellate cells and in a mouse model of liver failure. mdpi.com It suppresses NF-κB activation by blocking the degradation of IκB, thereby preventing NF-κB translocation to the nucleus. mdpi.com

Data on this compound's Effect on the NF-κB Pathway:

| Cellular Context | NF-κB Activity | Mechanism | Reference |

| LPS-induced murine macrophages | Inhibited | Suppressing IκB release and p50 translocation | frontiersin.org |

| Human cancer cell lines | Inhibited | Reducing MMP-9 expression | tudublin.ie |

| LPS-stimulated BV2 cells | Inhibited | Inhibiting transcription of IL-6, IL-1β, TNF-α | frontiersin.org |

| Hepatic stellate cells | Inhibited | Blocking NF-κB signaling pathway | mdpi.com |

| TNF-α-treated hepatocytes | Inhibited | Inhibiting DNA binding and promoter activity of NF-κB | mdpi.com |

| Various inflammatory conditions | Suppressed | Inhibiting IKKα and IKKβ, reducing IκB phosphorylation, preventing p50 translocation | frontiersin.org |

| Breast cancer cells (EGF-induced) | Blocking | Blocking NF-κB and PI3K/Akt/mTOR pathways | mdpi.com |

Phosphoinositide 3-Kinase/Akt Pathway Perturbation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell growth, survival, proliferation, and migration, and it is frequently hyperactivated in cancer. plos.org this compound has been shown to perturb this pathway, generally leading to its inhibition. This compound can induce apoptosis in U937 leukemia cells by inhibiting the AKT signaling pathway. pasteur.ac.ir Studies have demonstrated that this compound treatment causes a downregulation of Akt phosphorylation. plos.org This inhibition of Akt phosphorylation is considered a key regulator in this compound-induced apoptosis in these cells. nih.gov In hepatocellular carcinoma cells, this compound treatment reported downregulated Akt phosphorylation, indicating its inhibitory potential via the inhibition of the PI3K/Akt cell signaling pathway. mdpi.com this compound inhibited the cell motility and invasion of breast cancer cells by preventing the PI3K/Akt/mTOR cascade. pasteur.ac.ir Furthermore, this compound prevents the progression of HepG2 liver cancer cells through PTEN upregulation mediated by HDAC2 and suppression of the PI3K/Akt pathways. plos.orgpasteur.ac.ir this compound suppresses the phosphorylation of PI3K, Akt, and mTOR in melanoma cells. mdpi.com

Data on this compound's Effect on the PI3K/Akt Pathway:

| Cell Type | Akt Phosphorylation | PI3K/Akt Pathway Activity | Reference |

| Human leukemic U937 cells | Downregulated | Inhibited | nih.govpasteur.ac.ir |

| Hepatocellular carcinoma cells | Downregulated | Inhibited | mdpi.complos.org |

| Breast cancer cells | Not specified | Inhibited | mdpi.compasteur.ac.ir |

| Liver cancer cells (HepG2) | Downregulated | Suppressed | plos.orgpasteur.ac.ir |

| Melanoma cells | Suppressed | Suppressed | mdpi.com |

| Rat aortic VSMCs | Blocks phosphorylation | Not specified | mdpi.com |

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell growth, differentiation, survival, and immune regulation, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. mdpi.comresearchgate.net this compound has been shown to inhibit the JAK/STAT pathway, particularly targeting JAK2 and STAT3. Studies have demonstrated that this compound treatment significantly inhibited the phosphorylation of JAK2 and STAT3. mdpi.com Molecular docking analysis suggested that this compound preferentially binds to key components of the JAK-STAT pathway, specifically JAK2 and JAK3, leading to the suppression of STAT3 activation. mdpi.com This inhibition of JAK2 activity is considered a plausible contributor to the reduction of STAT3 activation by this compound. mdpi.com In ovarian cancer cells, this compound inhibited the phosphorylation of JAK2 and STAT3. nih.gov this compound suppresses STAT3 signaling pathway activation and translocation of NF-κB into the nucleus in human fibroblast-like synoviocytes. researchgate.net The JAK2/STAT3 pathway plays a key role in the pathological progression of certain conditions, and this compound's ability to inhibit this pathway highlights its therapeutic potential. mdpi.comresearchgate.net

Data on this compound's Effect on the JAK/STAT Pathway:

| Cellular Context | JAK Phosphorylation | STAT Phosphorylation | JAK/STAT Pathway Activity | Reference |

| Non-Small Cell Lung Cancer cells | Inhibited (JAK2) | Inhibited (STAT3) | Inhibited | mdpi.com |

| Ovarian cancer cells (SKOV3, PA-1) | Inhibited (JAK2) | Inhibited (STAT3) | Inhibited | nih.gov |

| Human fibroblast-like synoviocytes | Not specified | Inhibited (STAT3) | Inhibited | researchgate.net |

Wnt/β-Catenin Signaling Disruption

Research indicates that this compound can disrupt the Wnt/β-catenin signaling pathway. Studies have shown that this compound can inhibit the Wnt/β-catenin pathway in metastatic tissues. researchgate.net This disruption is suggested as a mechanism by which this compound may exert its effects on cellular processes. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., JNK/p38)

This compound has been observed to influence Mitogen-Activated Protein Kinase (MAPK) pathways, including the activation of JNK and p38. Some studies suggest that this compound can suppress PMA-induced phosphorylation of ERK and JNK mitogen-activated protein kinases. cenmed.com Additionally, Rac1-dependent JNK activity, which is high in certain aggressive cancer cells, can be suppressed by this compound. researchgate.net While direct activation of JNK and p38 by this compound is mentioned in the context of its anti-inflammatory properties and potential adverse effects, the precise mechanisms and downstream consequences in various cell types are subjects of ongoing research.

Calmodulin Binding Activity Inhibition

This compound is recognized as a potent inhibitor of calmodulin (CaM) activity. mdpi.comresearchgate.netnih.gov Calmodulin is a crucial calcium-binding protein involved in regulating numerous calcium-dependent signaling pathways. mdpi.com The calcium-dependent binding of this compound by calmodulin effectively inhibits the hemolytic activity of this compound in suspensions of washed rabbit erythrocytes. nih.gov This inhibition of calmodulin activity has been linked to the inhibition of DNA synthesis and tumor cell growth. mdpi.com this compound inhibits calmodulin competitively, suggesting it interacts with a site on the enzyme that is the same as, or proximal to, the calmodulin-binding site, thereby interfering with the formation of the active enzyme-calmodulin-Ca2+ complex. portlandpress.com The specific interaction between calmodulin and this compound increases with the presence and increasing concentration of calcium ions. mdpi.com

Impact on Cell Migration and Metastasis (e.g., Rac1-dependent Pathway)

This compound has demonstrated an impact on cell migration and metastasis, particularly through the inhibition of the Rac1-dependent pathway. This compound has been shown to inhibit the viability and motility of hepatocellular carcinoma (HCC) cells in vitro, which correlates with its suppression of Rac1-dependent activity, cell motility, and microfilament depolymerization. researchgate.netcapes.gov.br In vivo studies using nude mouse models have also shown that this compound suppresses both HCC metastasis and Rac1-dependent activity. researchgate.netcapes.gov.br The specificity of this compound's effect on Rac1 has been confirmed in HCC cells both in vitro and in vivo. researchgate.netcapes.gov.br this compound significantly inhibited Rac1 activity/expression in a dose-dependent manner. researchgate.net The inhibitory effect on cell migration was reversed by introducing constitutively active Rac1 (Rac1-DA) into cells. researchgate.net this compound treatment also led to apparently increased organization of microfilaments in cells, which was not observed in cells expressing Rac1-DA. researchgate.net A direct correlation between Rac1 activity and the percentage of total migrated cells has been observed. researchgate.net

Here is a summary of research findings on this compound's impact on cell migration and metastasis:

| Cell Type (In vitro) | Observed Effect | Involved Pathway/Molecule | Reference |

| HCC cells (MHCC97L, MHCC97H) | Impeded viability, microfilament depolymerization, and migration. | Rac1-dependent pathway | researchgate.netcapes.gov.brfrontiersin.org |

| Breast cancer cells (MDA-MB-231) | Suppresses migration. | Not specified in snippet | frontiersin.org |

| Gastric cancer cells (AGS) | Decreased cell motility, suppressed invasion and migration. | Not specified in snippet | mdpi.com |

| Colorectal cancer cells (HCT116, HT29) | Inhibited migration and invasion. | Not specified in snippet | mdpi.com |

Generation of Reactive Oxygen Species (ROS)

This compound is known to induce the generation of reactive oxygen species (ROS). mdpi.comnih.govoup.comoup.comresearchgate.net This induction of intracellular ROS burst is considered a crucial aspect of this compound's biological effects, including the induction of apoptosis. nih.govresearchgate.net Mitochondria, as the primary source of endogenous ROS production through the electron transport chain, play a significant role in this compound-induced ROS generation. nih.gov Studies have shown that this compound treatment leads to an increase in ROS levels in various cell types. mdpi.com Specifically, this compound has been shown to strongly produce highly reactive hydroxyl radicals (•OH), which contribute to cell death. oup.comoup.com The observed genotoxicity of this compound can coincide with increased formation of reactive oxygen species, showing the induction of oxidative stress. mdpi.com

Mitochondrial Dysfunction Induction

This compound induces mitochondrial dysfunction. mdpi.comnih.govnih.govresearchgate.net This is characterized by several key events, including changes in mitochondrial membrane potential (MMP), triggering of mitochondrial ROS bursts, and activation of mitochondria-related apoptotic pathways. mdpi.comnih.govresearchgate.netresearchgate.net this compound-induced mitochondrial ROS bursts can lead to a decrease in mitochondrial membrane potential and alter the expression of proteins like Bcl-2 and Bax, which are involved in regulating mitochondrial membrane permeability and the release of pro-apoptotic factors such as Cytochrome C. mdpi.comresearchgate.net This disruption of mitochondrial function is critical in initiating the apoptosis program. mdpi.com this compound's ability to directly target and bind to mitochondria is suggested as a mechanism underlying this dysfunction. nih.govresearchgate.net Furthermore, this compound can induce mitochondrial damage while simultaneously inhibiting autophagy, potentially leading to the abnormal accumulation of damaged mitochondria. nih.govresearchgate.net this compound has also been shown to inhibit the activity of oxidative phosphorylation (OXPHOS) complex I, contributing to oxidative stress injury and mitochondrial dysfunction. nih.gov

Here is a summary of the effects of this compound on mitochondrial function:

| Mitochondrial Parameter | Observed Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm/MMP) | Decreased/Depolarization | mdpi.comnih.govresearchgate.net |

| Mitochondrial ROS Burst | Increased | mdpi.comnih.govresearchgate.netresearchgate.net |

| Bax/Bcl-2 Expression | Increased Bax, Inhibited Bcl-2 | mdpi.comnih.govresearchgate.net |

| Cytochrome C Release | Increased release from mitochondria | mdpi.com |

| Oxidative Phosphorylation (OXPHOS) Complex I Activity | Inhibited | nih.gov |

| Autophagy | Inhibited (in the context of mitochondrial damage) | nih.govresearchgate.net |

Specific Mechanisms in Antimicrobial Action

This compound exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. vetdergikafkas.orgmdpi.com Its antimicrobial action is primarily attributed to its interaction with microbial membranes. This compound interacts with negatively charged bacterial membranes, leading to depolarization, permeabilization, and eventual rupture. mdpi.com The specific mechanism of interaction with membranes can vary depending on the composition of the lipid bilayer and the quantity of this compound bound or inserted into the surface. mdpi.com this compound's amphoteric feature allows it to be soluble in water as a monomer, and its accumulation can cause cell lysis by altering the phospholipid structure in the cell membrane. dergipark.org.tr this compound can form transient pores in membranes, enabling leakage from bilayers. fermentek.com Beyond membrane disruption, this compound can also inhibit intracellular targets. mdpi.com Upon penetration, this compound can hydrolyze DNA and RNA and inhibit protein synthesis. nih.gov Studies have demonstrated its effectiveness against penicillin-resistant strains of Staphylococcus aureus and inhibitory effects on Mycoplasma and Chlamydia trachomatis infections. nih.gov this compound also exhibits significant inhibitory effects on Gram-negative and Gram-positive bacteria, fungi, and certain mold spores. nih.gov In fungi like Candida albicans, this compound likely triggers apoptosis through a reactive oxygen species-mediated mitochondria/caspase-dependent pathway. fermentek.comnih.gov this compound's antiviral activity is suggested to involve the destruction of the protective membrane envelopes enclosing viruses such as HIV. dergipark.org.tr

Disruption of Microbial Cell Membrane Integrity

A key mechanism of this compound's antimicrobial action involves the disruption of microbial cell membranes. This compound's cationic and amphipathic structure allows it to interact with the negatively charged surface of bacterial membranes nih.govnih.gov. Experimental and computational studies indicate that the insertion of this compound into bacterial cytoplasmic membranes is a prerequisite for membrane permeabilization, ultimately leading to cell death nih.gov. This compound is believed to insert into the cell membrane in a directional manner, forming cavities and inducing pore formation or fissure formation frontiersin.orgnih.gov. This process results in the leakage of cytoplasmic content, contributing to bacterial cell death researchgate.netarxiv.org.

Studies have shown that this compound's disrupting action on membranes differs depending on the membrane type, with a surface-acting mechanism observed in bacterial-mimetic lipid mixtures and penetration of the bilayer in mammalian-mimetic membranes frontiersin.org. Scanning electron microscopy has provided visual evidence of this compound-mediated membrane disruption in various cell types frontiersin.orgnih.gov.

This compound has demonstrated activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, fungi, and certain mold spores nih.gov. Its ability to disrupt bacterial cell structures has been observed through scanning electron microscopy nih.gov.

Inhibition of Nucleic Acid and ATP Synthesis

Beyond membrane disruption, this compound can also target intracellular processes, including the synthesis of nucleic acids and ATP. Upon penetrating the cell membrane, this compound has been shown to hydrolyze DNA and RNA and exert an inhibitory effect on protein synthesis nih.gov.

Furthermore, studies have indicated that this compound can inhibit the activity of ATP synthase, an enzyme crucial for ATP production nih.govmdpi.comresearchgate.net. Research has shown that this compound can inhibit the ATPase activity of F1 in both mitochondrial and chloroplast ATP synthases nih.govresearchgate.net. This compound is reported to bind to F1 at the same location as the inhibitory Factor 1 (IF1) nih.govresearchgate.net. This interference with ATP synthesis can impair essential cellular energy metabolism, contributing to its effects on microbial and potentially other cells.

DNA/RNA binding assays suggest that this compound may inhibit macromolecular biosynthesis by binding to intracellular targets such as DNA or RNA researchgate.net. This interference with fundamental cellular processes like nucleic acid and ATP synthesis represents additional mechanisms by which this compound exerts its biological activities researchgate.net.

Specific Mechanisms in Antiviral Action

This compound has demonstrated antiviral activity against a variety of viruses, employing specific mechanisms to inhibit viral infection and replication.

Inhibition of Viral Protein Synthesis and Gene Expression

One proposed antiviral mechanism of this compound involves the inhibition of viral protein synthesis and gene expression frontiersin.orgatlantis-press.commdpi.com. Studies have reported that this compound can impede the synthesis of viral protein particles. For instance, this compound has been shown to reduce the formation of HSV-1 viral proteins atlantis-press.com.

Direct Viral Membrane Destabilization

This compound can also exert antiviral effects through direct interaction with and destabilization of viral membranes, particularly in enveloped viruses frontiersin.orgnih.govmdpi.com. This direct interaction can lead to the inactivation of viral particles, a phenomenon known as virucidal activity mdpi.comnih.govmdpi.com.

Studies have shown that this compound can bind to the surface of enveloped viruses, causing destabilization of the viral structure frontiersin.orgmdpi.com. This mechanism has been observed against a broad range of enveloped viruses, including influenza A virus, vesicular stomatitis virus (VSV), and respiratory syncytial virus (RSV) nih.govmdpi.com. For example, coincubation of this compound with HSV in Vero cells exhibited virucidal activity, likely due to direct interaction with the enveloped virus surface, destabilizing the membrane and inactivating viral particles frontiersin.org. This compound can quickly integrate into lipid bilayers, oligomerize, and form pores, which can contribute to the destabilization and lysis of viral membranes frontiersin.org. The exposure of the murine leukemia virus (MuLV) and rous-associated virus (RAV-2) to this compound has resulted in the disintegration and permeabilization of their viral membranes, leading to virolysis nih.gov. This compound has also been demonstrated to permeabilize HIV-1 membranes, resulting in direct virolysis nih.gov.

Data from studies investigating the virucidal effect of this compound show dose-dependent inhibition of viral infectivity. For example, in one study, this compound at concentrations of 5 µg/mL inhibited the plaque formation of HSV-1 and HSV-2 by 100% at a low virus titer mdpi.com. The 50% effective concentrations (EC50) were observed to be 1.74 ± 0.02 µg/mL and 2.23 ± 0.12 µg/mL for HSV-1 and HSV-2, respectively mdpi.com.

Specific Mechanisms in Anti-inflammatory Action

This compound possesses anti-inflammatory properties mediated through the modulation of various inflammatory pathways and mediators.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

A significant mechanism of this compound's anti-inflammatory action involves the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) nih.govnih.govresearchgate.netresearchgate.netjst.go.jp. Research indicates that this compound can suppress the production and expression of these key inflammatory mediators.

Studies have shown that this compound can inhibit the expression of TNF-α and IL-1β in various cell types and in vivo models nih.govnih.govresearchgate.netresearchgate.netjst.go.jp. For instance, in vitro studies using TNF-α/IFN-γ-stimulated human keratinocytes revealed that this compound inhibited the increased expression of IL-1β and IL-6 nih.gov. In a mouse model of inflammatory skin disease, this compound treatment significantly decreased the expression of TNF-α and IL-1β researchgate.net.

This compound exerts these effects, in part, by interfering with signaling pathways involved in the regulation of cytokine production, such as the NF-κB pathway nih.govnih.govresearchgate.netresearchgate.netjst.go.jp. This compound has been shown to inhibit NF-κB activity by preventing IκB phosphorylation, which suppresses the expression of pro-inflammatory genes nih.gov. It can also suppress signal pathways of TLR2, TLR4, CD14, NEMO, and PDGFRβ, leading to decreased activation of downstream kinases and reduced translocation of NF-κB into the nucleus researchgate.netresearchgate.net. This inhibition results in lower levels of pro-inflammatory molecules, including TNF-α and IL-1β researchgate.netresearchgate.net.

Data from studies demonstrate the impact of this compound on cytokine levels. For example, in LPS-induced THP-1 cell-derived macrophages, this compound decreased the expression levels of TNF-α and IL-1β jst.go.jp.

| Cytokine | Effect of this compound Treatment | Model System | Reference |

| TNF-α | Decreased expression | TNF-α/IFN-γ-stimulated human keratinocytes | nih.gov |

| IL-1β | Decreased expression | TNF-α/IFN-γ-stimulated human keratinocytes | nih.gov |

| TNF-α | Decreased expression | P. acnes-induced inflammatory skin disease (mouse) | researchgate.net |

| IL-1β | Decreased expression | P. acnes-induced inflammatory skin disease (mouse) | researchgate.net |

| TNF-α | Decreased expression | LPS-induced THP-1 cell-derived macrophages | jst.go.jp |

| IL-1β | Decreased expression | LPS-induced THP-1 cell-derived macrophages | jst.go.jp |

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling and degradation of the extracellular matrix (ECM). mdpi.com Dysregulation of MMP activity is implicated in various pathological conditions, including inflammatory diseases and tissue destruction. mdpi.com this compound has demonstrated inhibitory effects on the expression and activity of certain MMPs.

Studies have shown that this compound can suppress the secretion and expression of MMP-9 and MMP-2 in human aortic smooth muscle cells (HASMCs). nih.gov The inhibitory effect on MMP-9 expression is associated with the blocking of NF-κB activation via the IκBα signaling pathway. nih.gov Furthermore, this compound was found to inhibit TNF-α-induced MMP-9 activity by suppressing the phosphorylation of p38 and ERK1/2, but it did not affect the phosphorylation of JNK and Akt in HASMCs. nih.gov

In chondrocytes, this compound has been reported to inhibit the expression of MMP-1 and MMP-8. nih.govnih.gov This inhibition occurs through the blocking of NF-κB and AP-1 signaling pathways. nih.gov While this compound suppressed TNF-α-induced phosphorylation of Akt, JNK, and ERK1/2 in chondrocytes, it did not affect the phosphorylation of p38 kinase in this context. nih.gov These findings suggest that this compound's ability to inhibit specific MMPs through modulation of key signaling pathways contributes to its potential therapeutic effects in conditions involving excessive ECM degradation.

Downregulation of Toll-Like Receptors (TLR2, TLR4) Pathways

Toll-like receptors (TLRs), particularly TLR2 and TLR4, play a critical role in the innate immune response by recognizing pathogen-associated molecular patterns and initiating inflammatory signaling cascades. d-nb.info this compound has been shown to modulate these pathways, contributing to its anti-inflammatory properties.

Specifically, this compound has been shown to attenuate the secretion of pro-inflammatory cytokines such as TNFα, IL-8, IL-1β, and IFN-γ from cells stimulated via TLR2, for example, by P. acnes. d-nb.info This effect is associated with the inhibition of phosphorylation of IKK and IκB. d-nb.info The modulation of TLR-mediated signaling pathways represents a significant mechanism by which this compound exerts its anti-inflammatory effects.

Specific Mechanisms in Neurobiological and Analgesic Action

This compound exhibits specific mechanisms of action within the nervous system, influencing both neuroinflammatory processes and the activation of pain-sensing neurons (nociceptors). These actions contribute to its complex role, which includes both neuroprotective potential and its well-known capacity to induce pain. nih.govresearchgate.netnih.gov

Modulation of Neuroinflammation

Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative disorders. nih.gov this compound has demonstrated the ability to modulate neuroinflammatory responses, contributing to its neuroprotective properties. researchgate.netnih.gov

This compound inhibits neuroinflammatory processes by downregulating key inflammatory pathways, including NF-κB and MAPK pathways. researchgate.netnih.gov This modulation results in decreased production of pro-inflammatory cytokines and prostaglandins. researchgate.netnih.gov As mentioned earlier, this compound's suppression of TLR2 and TLR4 signaling pathways also contributes to reduced inflammation in neuronal tissue by decreasing the activation of downstream molecules like p38 and ERK1/2 and inhibiting NF-κB translocation. nih.govmdpi.comresearchgate.netresearchgate.net Furthermore, this compound has been shown to mitigate the pro-inflammatory response induced by LPS in mouse BV2 microglia. frontiersin.org Recent studies suggest that this compound's neuroprotective effects against inflammatory injury may involve the upregulation of MCPIP1, which in turn suppresses the NF-κB pro-inflammatory signaling pathway. nih.gov By reducing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α and augmenting MCPIP1, this compound appears to attenuate the NF-κB pathway and ameliorate inflammation-induced cell death. nih.gov

Activation of Nociceptor Cells and Ion Channels

This compound is recognized as a primary contributor to the pain sensation associated with bee stings due to its ability to activate primary nociceptor cells. researchgate.netnih.gov This activation occurs through both direct and indirect mechanisms. researchgate.netnih.gov

One direct mechanism involves this compound's ability to selectively open transient receptor potential vanilloid receptor 1 (TRPV1) channels, which are thermal nociceptors. researchgate.netnih.govnih.gov This activation is mediated via metabolites produced by the phospholipase A2 (PLA2)-lipoxygenase/cyclooxygenase (LOX/COX) pathway, leading to the depolarization of primary nociceptor cells. researchgate.netnih.govnih.gov this compound is known to induce hyperactivity of PLA2. mdpi.com Studies have shown that this compound-evoked inward currents in sensory neurons are mediated by the PLA2-COX/LOX pathway and can be blocked by TRPV1 antagonists. nih.gov

Preclinical Therapeutic Investigations of Melittin

Antineoplastic Research Applications

Preclinical investigations have explored the effects of melittin (B549807) in a range of cancer types, demonstrating its potential as a therapeutic agent, either alone or in combination with existing treatments. mdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com

Solid Tumor Models

Research into this compound's effects on solid tumors encompasses a variety of cancer types, with studies conducted using both in vitro cell lines and in vivo animal models. usp.brspandidos-publications.comspandidos-publications.comcapes.gov.brmdpi.comnih.govmdpi.comaacrjournals.org

Studies on breast carcinoma have indicated that this compound exhibits growth inhibitory effects on breast cancer cells, including 4T1 and MCF-7 cell lines. nih.gov Research suggests that this compound can reduce clonogenicity in these cells. nih.gov Combinatorial treatment of this compound with irradiation has shown potential to enhance the Bax/Bcl-2 ratio, which is indicative of increased apoptosis. nih.gov In vivo studies using the 4T1 xenograft mouse model demonstrated that intraperitoneal injection of this compound significantly reduced tumor growth. nih.gov

Further investigations into the mechanisms in breast cancer cells, such as MDA-MB-231, have shown that this compound treatment can inhibit EGF-induced invasive activities and MMP-9 expression by blocking NF-κB and PI3K/Akt/mTOR signaling pathways. mdpi.comnih.govarchbreastcancer.com Some research suggests that this compound may have better anticancer potential compared to cisplatin (B142131) and doxorubicin (B1662922) on 4T1 cell lines by upregulating the mRNA expression of Drp1 and Mfn1 genes. nih.gov this compound has also been reported to suppress the activation of HER2 and EGFR expression in breast cancer cells, particularly in aggressive subtypes like triple-negative and HER2-enriched breast carcinoma. nih.govmdpi.complantarchives.orgmdpi.com Studies have explored the use of nanocarriers, such as niosomes, to deliver this compound to breast cancer cells, showing enhanced anticancer effects and reduced side effects. frontiersin.orgmdpi.com

Here is a summary of findings in breast carcinoma research:

| Breast Cancer Cell Line | Observed Effects | Key Mechanisms Explored | References |

| 4T1, MCF-7 | Growth inhibition, reduced clonogenicity, enhanced Bax/Bcl-2 ratio (with irradiation) | Apoptosis induction | nih.gov |

| 4T1 | Better anticancer potential compared to cisplatin and doxorubicin | Upregulation of Drp1 and Mfn1 mRNA expression | nih.gov |

| MDA-MB-231 | Inhibition of EGF-induced invasion and MMP-9 expression | Blocking NF-κB and PI3K/Akt/mTOR signaling pathways | mdpi.comnih.govarchbreastcancer.com |

| HER2-enriched, TNBC | Suppression of EGFR and HER2 activation | Inhibition of phosphorylation at receptor sites | nih.govmdpi.complantarchives.orgmdpi.com |

This compound has demonstrated significant growth-inhibiting effects, including reduced motility and viability, in hepatocellular carcinoma (HCC). nih.govmdpi.com Both in vitro and in vivo findings have shown suppressed Rac1-dependent efficacies, microfilament depolymerization, and cell motility, suggesting this compound as a therapeutic candidate for HCC via suppression of the Rac1-dependent pathway. mdpi.comnih.gov Studies on human hepatic cell lines like L02 and HepG2 have shown that this compound can induce growth arrest and early apoptosis in a time- and dose-dependent manner. nih.gov

In xenograft tumor models in nude mice, this compound treatment significantly reduced tumor development, VM formation, and tumor HIF-1 expression. nih.gov this compound also dramatically reduced the migration, invasion, and vimentin (B1176767) production of liver cancer cells caused by CoCl2. nih.gov The mechanism involves this compound reducing HIF-1 levels, which represses p-Akt, VEGF, and MMP-2/9 levels, potentially preventing hypoxia-induced VM development and EMT in liver cancer by blocking the HIF-1/Akt pathway. nih.gov this compound has also shown synergistic potential with sorafenib (B1663141) against HepG2 cells, upregulating pro-apoptotic and tumor suppressor markers while downregulating anti-apoptotic, proliferative, and metastatic markers. nih.gov An analog, MEL-pep, has shown potential in 5-fluorouracil-resistant HCC cells by rupturing cell membranes and reversing resistance, reducing P-glycoprotein expression via the PI3K/Akt signaling pathway. nih.gov Intratumoral MEL-pep suppressed tumor growth in a dose-dependent manner in a mouse xenograft model. nih.gov this compound has also been shown to decrease MeCP2 expression through Shh signaling in SMMC-7721 cells, leading to cell growth arrest. nih.gov

Here is a summary of findings in hepatocellular carcinoma investigations:

| HCC Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |

| Various HCC cell lines | Growth inhibition, reduced motility and viability | Suppression of Rac1-dependent pathway, microfilament depolymerization | nih.govmdpi.comnih.gov |

| HepG2 | Growth arrest, early apoptosis (time- and dose-dependent) | Apoptosis induction | nih.gov |

| Xenograft models (nude mice) | Reduced tumor development, VM formation, HIF-1 expression, migration, invasion, vimentin production | Blocking HIF-1/Akt pathway, repressing p-Akt, VEGF, MMP-2/9 | nih.gov |

| HepG2 (with sorafenib) | Synergistic anticancer effect, upregulated p53, Cas7, Bax, PTEN, Cas3; downregulated Bcl-2, Rac1, HIF-1a, Cyclin-D1, MMP9, Nf-κB, VEGF | Modulation of multiple signaling pathways | nih.gov |

| BEL-7402/5-FU (MEL-pep analog) | Ruptured cell membranes, reversed 5-FU resistance, reduced P-glycoprotein expression, suppressed tumor growth (in vivo xenograft) | Decreasing PI3K/Akt signaling pathway | nih.gov |

| SMMC-7721 | Decreased cell growth, cell cycle arrest at G0/G1 | Reduced MeCP2 expression through Shh signaling | nih.gov |

| MHCC97-H, HepG2 | Inhibition of proliferation, migration, invasion | Not explicitly detailed in snippet | frontiersin.org |

| MHCC97L, MHCC97H | Impeded viability, microfilament depolymerization, migration (in vitro); reduced tumor volume (in vivo xenograft) | Not explicitly detailed in snippet | frontiersin.org |

| MHCC97-H | Inhibited cathepsin S-induced angiogenesis, strongly impeded proliferation, invasion, angiogenesis | Reduced protein levels of RAS, VEGF-A, phosphorylated VEGFR-2, RAF, and MEK1/ERK1/2 | frontiersin.org |

| HCC cells | Significant inhibitory effect on survival (in vitro); suppressed growth of subcutaneous and orthotopic transplantation tumors (in vivo) (nano-liposomes) | Not explicitly detailed in snippet; nano-liposome formulation used to improve safety | mdpi.comnih.gov |

| HepG2 | Inhibited cell proliferation, potentially reduced CyclinD1 and CDK4 expressions, upregulated HDAC2 and PTEN expressions, downregulated Akt phosphorylation | Inhibition of the PI3K/Akt cell signaling pathway | mdpi.com |

Preclinical studies have investigated this compound's effects on lung cancer cell lines, including non-small cell lung cancer (NSCLC). usp.brspandidos-publications.comspandidos-publications.commdpi.commdpi.comnih.govbjournal.orgdovepress.com this compound has demonstrated the ability to inhibit cell proliferation, migration, and invasion while inducing cell death in NSCLC cells. mdpi.combjournal.org Studies have shown that this compound can induce apoptosis by increasing the expression of pro-apoptotic genes like Caspase-3 and Apaf-1. mdpi.combjournal.org

Research has also focused on the synergistic effects of this compound in combination with other agents. For instance, the combination of this compound and Erlotinib (B232), an EGFR inhibitor, significantly inhibited A549 NSCLC cell proliferation and migration, leading to reduced cell viability and enhanced apoptosis compared to either agent alone. mdpi.com Mechanistic studies suggested that this compound interacts with JAK2 and JAK3, proteins involved in apoptotic signaling. mdpi.com Molecular docking simulations supported strong binding affinities between this compound and these kinases. mdpi.com

This compound treatment has also been shown to suppress malignant NSCLC progression by enhancing CTSB-mediated hyperautophagy in A549 and HCC1833 cells and animal tumors. nih.gov Inhibition of CTSB or autophagy reversed the inhibitory effect of this compound. nih.gov Proteomic analysis indicated that CTSB was upregulated in the lysosomes of this compound-treated cancer cells. nih.gov

Further mechanisms explored include this compound's ability to suppress tumor growth and induce apoptosis via down-regulation of the TGF-β-mediated ERK signaling pathway in NSCLC cells. mdpi.combjournal.org this compound treatment decreased the expression of TGF-β and phosphorylated ERK/total ERK (pERK/tERK). mdpi.combjournal.org In vivo studies showed that this compound suppressed tumor growth and prolonged survival in mouse models, increasing TUNEL-positive cells and decreasing TGF-β and ERK expression levels in tumor tissue. bjournal.org this compound has also been reported to induce NSCLC apoptosis via inhibition of miR-183, which activated caspase-2 and increased Bax while reducing Bcl-2 protein expression in NCI-H441 cells and an in vivo xenograft model. dovepress.com

Here is a summary of findings in lung carcinoma studies:

| Lung Cancer Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |

| NSCLC cells | Inhibition of cell proliferation, migration, invasion, induction of cell death | Induction of apoptosis (Caspase-3, Apaf-1 gene expression) | mdpi.combjournal.org |

| A549 (with Erlotinib) | Synergistic inhibition of proliferation and migration, reduced viability, enhanced apoptosis | Interactions with JAK2 and JAK3 | mdpi.com |

| A549, HCC1833 | Suppressed malignant progression | Enhancing CTSB-mediated hyperautophagy | nih.gov |

| NSCLC cells | Suppressed tumor growth, induced apoptosis | Down-regulation of TGF-β-mediated ERK signaling pathway | mdpi.combjournal.org |

| NCI-H441 | Induced apoptosis, inhibited cell and tumor growth, decreased invasion and migration | Inhibition of miR-183, activation of caspase-2, increased Bax, reduced Bcl-2 | dovepress.com |

| NSCLC xenograft models | Suppressed tumor growth (27% at 1 mg/kg, 61% at 10 mg/kg), prolonged survival, increased TUNEL-positive cells, decreased TGF-β and ERK expression | Down-regulation of TGF-β-mediated ERK signaling pathway, inhibition of VEGF and hypoxia-inducible factor signaling pathways (implied by VEGF decrease) | spandidos-publications.comspandidos-publications.combjournal.org |

This compound has been evaluated for its efficacy against gynecological cancers, including ovarian cancer. nih.govmdpi.comusf.edunih.govmdpi.comresearchgate.netresearchgate.net Studies have shown that this compound can inhibit cell growth in human ovarian cancer cell lines such as PA-1 and SKOV3. nih.gov This inhibition is associated with the enhancement of death receptor (DR) expression, increased caspase and Bax activation, apoptosis induction, and STAT3 pathway inhibition. nih.govresearchgate.net Specifically, this compound has been determined to cause apoptosis in ovarian cancer cells by upregulating the expression of DR3, DR4, and DR6 and inhibiting the STAT3 pathway. researchgate.net

Combinatorial treatment of fluvastatin (B1673502) and this compound showed enhanced antineoplastic activity and improved cytotoxic potential in OVCAR3 cells, leading to growth arrest in G2/M and pre-G1 phases and limiting cells in S and G0/G1 phases. nih.gov In vivo studies have indicated that ovarian cancer tumors were decreased in size in groups treated with this compound. mdpi.com Research using a this compound-avidin conjugate demonstrated a high cytolytic effect on ovarian cancer cells (SKOV-3) with strong MMP2 activity and decreased activity on normal cells with low MMP2 activity. mdpi.com In vivo studies with this conjugate showed decreased tumor dimensions, suggesting its potential for ovarian carcinoma treatment through cytolytic activity and tumor targeting. mdpi.com

More recent research has explored the molecular mechanisms of this compound in ovarian cancer, suggesting that it acts as a novel modulator of the SREBP1/FASN pathway, reducing lipogenesis and inhibiting ovarian cancer growth. nih.govresearchgate.net This identifies SREBP1 as a potential therapeutic target. nih.govresearchgate.net Additionally, studies have investigated the synergistic effects of this compound in combination with cisplatin in cisplatin-sensitive (A2780) and resistant (A2780CR) ovarian cancer cells. mdpi.com The combination treatment induced significant metabolic changes, affecting pathways like the TCA cycle, oxidative phosphorylation, purine (B94841) and pyrimidine (B1678525) metabolism, and the arginine/proline pathway. mdpi.com The this compound-cisplatin combination had a stronger effect on the cisplatin-sensitive cell line. mdpi.com

Here is a summary of findings in ovarian carcinoma research:

| Ovarian Cancer Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |

| PA-1, SKOV3 | Inhibition of cell growth, apoptosis induction | Enhancement of DR expression (DR3, DR4, DR6), increased caspase and Bax activation, STAT3 pathway inhibition | nih.govresearchgate.net |

| OVCAR3 (with fluvastatin) | Enhanced antineoplastic activity, improved cytotoxic potential, growth arrest in G2/M and pre-G1 phases | Not explicitly detailed in snippet | nih.gov |

| Ovarian cancer tumors (in vivo) | Decreased tumor size | Not explicitly detailed in snippet | mdpi.com |

| SKOV-3 (this compound-avidin conjugate) | High cytolytic effect, decreased tumor dimensions (in vivo) | Cytolytic activity, tumor targeting (via MMP2 activity) | mdpi.com |

| ID8 (in vivo xenograft) | Suppressed ovarian cancer growth | Modulating SREBP1/FASN pathway, reducing lipogenesis | nih.govresearchgate.net |

| A2780, A2780CR (with cisplatin) | Synergistic cytotoxic effects (at certain concentrations), significant metabolic changes | Affecting TCA cycle, oxidative phosphorylation, purine and pyrimidine metabolism, arginine/proline pathway | mdpi.com |

This compound has been shown to induce apoptosis in different prostate cancer cell lines, including PC-3, LNCaP, and DU145 cells. mdpi.comresearchgate.netfrontiersin.orgaacrjournals.org Its effects involve influencing cell proliferation, angiogenesis, necrosis, motility, migration, metastasis, and invasion of tumor cells. mdpi.com

Studies have demonstrated that this compound can induce apoptotic cell death by downregulating antiapoptotic and proliferative gene products, such as cellular inhibitor of apoptosis 2 (cIAP-2), cytosolic phospholipases A2 (cPLA2), iNOS, Bcl-2, and COX-2, via inhibition of the NF-κB signaling pathway. researchgate.net this compound also activates caspase-3 and caspase-9 in prostate cancer cells. researchgate.net Research indicates that this compound treatment can induce apoptotic cell death by inhibiting NF-κB and upregulating caspase signaling. researchgate.netfrontiersin.org

In vivo studies using nude mice implanted with PC-3 cells showed that administration of bee venom (containing this compound) resulted in the inhibition of tumor growth and NF-κB activity, accompanied by apoptotic cell death. researchgate.net Targeted nanoparticles containing the this compound gene have also been explored, showing high cytotoxicity on PC3 cells with no toxicity on normal cell lines, suggesting their potential as gene therapy agents for prostate cancer. mdpi.com These nanoparticles bind specifically to matrix metalloproteinase-2 (MMP-2), which is highly expressed in some tumors. mdpi.com Nanoformulated this compound has also demonstrated excellent anti-prostate cancer efficacy in a xenograft mouse model implanted with PC3 cells, significantly decreasing tumor volume and growth rate. aacrjournals.org

Here is a summary of findings in prostate carcinoma studies:

| Prostate Cancer Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |

| PC-3, LNCaP, DU145 | Induction of apoptosis, inhibition of NF-κB, upregulation of caspase signaling | Downregulation of cIAP-2, cPLA2, iNOS, Bcl-2, COX-2; activation of caspase-3 and caspase-9 | mdpi.comresearchgate.netfrontiersin.org |

| Various prostate cancer cells | Influencing cell proliferation, angiogenesis, necrosis, motility, migration, metastasis, invasion | Not explicitly detailed in snippet | mdpi.com |

| PC-3 (in vivo xenograft) | Inhibition of tumor growth, inhibition of NF-κB activity, induction of apoptotic cell death (with bee venom) | NF-κB/caspase signal mediated induction of apoptotic cell death | researchgate.net |

| PC3 (targeted nanoparticles) | High cytotoxicity | Binding to MMP-2 | mdpi.com |

| DU-145, C42, PC3 (nanoformulated) | Inhibition of cell viability and proliferation, induction of apoptosis (in vitro); significantly decreased tumor volume and growth rate (in vivo xenograft) | Not explicitly detailed in snippet; nanoformulation used to enhance efficacy and limit toxicity | aacrjournals.org |

Melanoma Research

Preclinical studies have explored the effects of this compound on melanoma cells. Research indicates that this compound can suppress the growth, clonogenic survival, migration, and invasion of melanoma cell lines, including B16F10, A375SM, and SK-MEL-28. researchgate.netmdpi.com this compound has also been shown to reduce melanin (B1238610) formation in α-melanocyte-stimulating hormone (α-MSH)-stimulated melanoma cells. researchgate.net Furthermore, this compound has been observed to induce apoptosis in melanoma cells by increasing the activity of caspase-3 and caspase-9. researchgate.netmdpi.com The anti-melanoma effects of this compound are associated with the downregulation of the PI3K/AKT/mTOR and MAPK signaling pathways. researchgate.net Combinatorial studies suggest that combining this compound with chemotherapeutic agents like temozolomide (B1682018) (TMZ) can significantly enhance the inhibition of growth and invasion in melanoma cells compared to either treatment alone. researchgate.net Another approach involves this compound-dKLA, which has shown therapeutic effectiveness against melanoma by inducing apoptosis of M2-like tumor-associated macrophages (TAMs), leading to a decrease in melanoma tumor growth in vivo. nih.gov

Table 1: Effects of this compound on Melanoma Cell Lines

| Cell Line | Effect Observed | Associated Mechanism | Source |